molecular formula C14H13IN2OS2 B4566676 N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B4566676
M. Wt: 416.3 g/mol
InChI Key: UPFCANLKTOHGJN-UHFFFAOYSA-N
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Description

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features both an iodinated aromatic ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide typically involves multiple steps, starting with the iodination of a dimethylphenyl precursorCommon reagents used in these steps include iodine, thiourea, and thiophene-2-carboxylic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine.

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution of the iodine atom can produce various substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The iodinated aromatic ring and thiophene moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is unique due to its combination of an iodinated aromatic ring and a thiophene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2OS2/c1-8-7-11(9(2)6-10(8)15)16-14(19)17-13(18)12-4-3-5-20-12/h3-7H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFCANLKTOHGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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